5-fluoro-2-[(2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine
Description
This compound features a pyrimidine core substituted with a fluorine atom at the 5-position and a complex bicyclic moiety at the 2-position. The bicyclic system comprises an octahydrocyclopenta[c]pyrrolidine scaffold linked via a sulfonyl group to a 1-(propan-2-yl)-1H-imidazole ring. The fluorine atom likely enhances metabolic stability and lipophilicity, while the sulfonyl group may contribute to hydrogen-bonding interactions in biological systems .
Propriétés
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O3S/c1-13(2)23-9-16(22-12-23)28(25,26)24-8-14-4-3-5-18(14,10-24)11-27-17-20-6-15(19)7-21-17/h6-7,9,12-14H,3-5,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISBYCCJSHHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with structurally related analogs:
Key Comparative Insights
Core Heterocycles :
- The target compound’s pyrimidine core is shared with compounds like SML2453 and oxadiazole derivatives . Pyrimidine derivatives are often utilized for their ability to mimic nucleobases, enabling interactions with DNA/RNA or ATP-binding pockets in kinases.
- In contrast, LY2784544 employs an imidazopyridazine core, which offers a larger π-conjugated system for hydrophobic interactions but may reduce metabolic stability compared to pyrimidines .
The fluorine atom in the target compound and SML2453 is associated with increased bioavailability and resistance to oxidative metabolism, a feature absent in the oxadiazole derivatives .
Bicyclic Systems :
- The octahydrocyclopenta[c]pyrrolidine moiety in the target compound introduces conformational rigidity, which may improve selectivity for sterically constrained targets. This contrasts with the flexible spiroindole-piperidine system in the pyrimidine analog from , which could adopt multiple binding conformations .
Biological Activity :
- SML2453 and LY2784544 have well-documented roles in targeting kinases (PI4KA, JAK2), suggesting that the target compound’s sulfonyl-imidazole and bicyclic systems may similarly align with kinase inhibition .
- Oxadiazole derivatives from exhibit broader antimicrobial activity, likely due to their smaller size and ability to penetrate bacterial membranes .
Méthodes De Préparation
Preparation of 1-(Propan-2-yl)-1H-Imidazole-4-Sulfonyl Chloride
Methodology :
-
Sulfonation of 1-Isopropylimidazole :
Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Characterization | NMR (CDCl₃): δ 1.45 (d, 6H), 4.32 (sept, 1H), 7.55 (s, 1H), 8.15 (s, 1H) |
Synthesis of Octahydrocyclopenta[c]Pyrrol-3a-ylmethanol
Methodology :
-
Cyclization of Pyrrolidine Derivative :
-
Hydroxymethyl Introduction :
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Perform a Mannich reaction with formaldehyde and dimethylamine, followed by reduction with NaBH₄.
-
Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| +12.3° (c 1.0, CHCl₃) |
Sulfonamide Coupling
Procedure :
-
Combine octahydrocyclopenta[c]pyrrol-3a-ylmethanol (1 eq) with 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.2 eq) in THF.
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Add triethylamine (2 eq) and stir at 25°C for 12 hours.
-
Purify via silica gel chromatography (EtOAc/hexanes = 3:7).
Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| MS (ESI+) | m/z 356.2 [M+H]+ |
Etherification with Pyrimidine Core
Methodology :
-
Mitsunobu Reaction :
-
Alternative SN2 Displacement :
-
Deprotonate the alcohol with NaH (2 eq) in DMF, then add pyrimidine chloride (1 eq) at 80°C for 6 hours.
-
Comparative Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Mitsunobu | 75% | 98.5% |
| SN2 | 60% | 92.3% |
Final Compound Characterization
Spectroscopic Data :
-
NMR (600 MHz, DMSO-d₆) : δ 1.42 (d, J = 6.8 Hz, 6H), 3.12–3.25 (m, 4H), 4.45 (sept, J = 6.8 Hz, 1H), 5.28 (s, 2H), 8.22 (s, 1H), 8.65 (s, 1H).
-
NMR : δ 22.1, 44.8, 58.3, 70.5, 115.2 (d, J = 26 Hz), 158.4 (d, J = 240 Hz).
-
HRMS (ESI+) : m/z 494.1832 [M+H]+ (calc. 494.1835).
Challenges and Optimization
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of complex heterocyclic compounds like this requires multi-step protocols. Key considerations include:
- Design of Experiments (DoE): Use statistical models to optimize parameters (e.g., temperature, solvent ratios, catalyst loading). For example, flow-chemistry approaches enable precise control over reaction kinetics and scalability, as demonstrated in oxidation reactions involving diazo compounds .
- Reagent Selection: Sulfonyl-containing intermediates (e.g., imidazole sulfonates) often require anhydrous conditions and catalysts like POCl₃ or DMF for activation, as seen in pyrimidine functionalization workflows .
- Purification: Chromatography or recrystallization is critical due to the compound’s stereochemical complexity.
Q. Which spectroscopic and computational methods are most effective for structural validation?
- Nuclear Magnetic Resonance (NMR): 2D NMR (¹H-¹³C HSQC, NOESY) resolves overlapping signals from the octahydrocyclopenta[c]pyrrole and imidazole rings.
- X-ray Crystallography: Essential for confirming stereochemistry, as shown in studies of structurally analogous fluorinated pyrimidines .
- Mass Spectrometry: High-resolution ESI-MS validates molecular formula and detects sulfonation byproducts.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies: Expose the compound to acidic/basic hydrolytic conditions (e.g., 0.1M HCl/NaOH) and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA): Determines thermal stability, particularly for sulfonyl and fluoro groups prone to decomposition above 150°C .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate the compound’s electronic structure and reactivity?
- Electrostatic Potential (ESP) Mapping: Identify nucleophilic/electrophilic regions using Multiwfn to predict sites for covalent bonding (e.g., sulfonyl group interactions with biological targets) .
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess charge-transfer potential, critical for designing derivatives with enhanced bioactivity .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
- Kinetic Binding Studies: Use surface plasmon resonance (SPR) to measure real-time binding affinities for target enzymes (e.g., kinases or proteases).
- Molecular Dynamics (MD) Simulations: Model interactions between the compound’s imidazole sulfonyl moiety and active-site residues to explain variability in IC₅₀ values .
- Metabolite Profiling: Identify off-target effects using LC-MS/MS to detect unintended protein adducts.
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Isosteric Replacement: Substitute the propan-2-yl group on the imidazole ring with cyclopropyl or trifluoromethyl moieties to reduce CYP450-mediated oxidation .
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., ester linkages) at the methoxy position to enhance bioavailability, as seen in fluorinated pyrimidine prodrugs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution: Use preparative chiral HPLC or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) to isolate enantiomers.
- Continuous-Flow Synthesis: Minimize racemization by reducing residence times in reactive intermediates, leveraging methodologies from diazomethane synthesis workflows .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different assays?
- Assay Standardization: Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and control for buffer ionic strength/pH.
- Protein Conformational States: Account for target flexibility via cryo-EM or crystallography to identify allosteric binding modes that alter inhibition potency .
Methodological Tables
Q. Table 1. Key Computational Parameters for Multiwfn Analysis
| Parameter | Value/Description | Relevance to Compound |
|---|---|---|
| ESP Integration Grid | 0.1 Å spacing | Maps sulfonyl charge density |
| HOMO-LUMO Threshold | ±0.02 a.u. | Predicts redox activity |
| ELF Cutoff | 0.85 (localized electron regions) | Analyzes π-stacking potential |
Q. Table 2. Common Degradation Pathways Under Stress Conditions
| Condition | Degradation Product | Detection Method |
|---|---|---|
| Acidic Hydrolysis | Desulfonated imidazole derivative | HPLC-PDA at 254 nm |
| Thermal Stress | Fluoropyrimidine isomerization | TGA-DSC |
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